REACTION_CXSMILES
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[Cl:1][C:2]1[S:3][C:4]([C:11]([OH:13])=O)=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[S:3][C:4]([C:11]([Cl:16])=[O:13])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1
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Name
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|
Quantity
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36 g
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Type
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reactant
|
Smiles
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ClC=1SC(=C(N1)C(F)(F)F)C(=O)O
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Name
|
|
Quantity
|
171 g
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
at reflux for 6 hours
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Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the residue (38.1 g, 98%) was reacted
|
Name
|
|
Type
|
|
Smiles
|
ClC=1SC(=C(N1)C(F)(F)F)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |